molecular formula C21H15ClF4N4O4 B12751063 N-Desmethyl N-methoxy regorafenib CAS No. 1187944-98-4

N-Desmethyl N-methoxy regorafenib

Cat. No.: B12751063
CAS No.: 1187944-98-4
M. Wt: 498.8 g/mol
InChI Key: FWSOHJFHAGRULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl N-methoxy regorafenib is a key active metabolite of the multikinase inhibitor regorafenib . Regorafenib is an orally-administered chemotherapy drug approved for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours (GIST), and hepatocellular carcinoma . As an active metabolite, this compound contributes to the overall pharmacological profile of the parent drug and is crucial for researchers studying the drug's complete mechanism of action, metabolic pathways, and pharmacokinetics . The parent compound, regorafenib, is a small molecule inhibitor that targets a wide array of membrane-bound and intracellular kinases involved in oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . Its established targets include RET, VEGFR1-3, KIT, PDGFR-alpha/beta, FGFR1/2, and BRAF, among others . Research into metabolites like this compound is vital for understanding the full therapeutic and safety profile of the drug, including the potential for drug-drug interactions, as regorafenib is primarily metabolized by the CYP3A4 and UGT1A9 enzymes . This product is intended for analytical purposes, such as method development, validation (AMV), and Quality Control (QC) applications in a laboratory setting . It is supplied as For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1187944-98-4

Molecular Formula

C21H15ClF4N4O4

Molecular Weight

498.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methoxypyridine-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-33-30-19(31)18-10-13(6-7-27-18)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,30,31)(H2,28,29,32)

InChI Key

FWSOHJFHAGRULY-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization Strategies for N Desmethyl N Methoxy Regorafenib

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of synthesized compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. Liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF-MS) mass spectrometry is a common platform for the analysis of regorafenib (B1684635) and its metabolites, including M5. researchgate.net

In positive ion electrospray ionization mode, N-Desmethyl N-methoxy regorafenib (M5) is typically observed as its protonated molecule [M+H]⁺. The high-resolution capabilities of the mass analyzer allow for the measurement of its exact mass, which can be compared to the theoretical value calculated from its molecular formula, C₂₀H₁₃ClF₄N₄O₄. This provides a high degree of confidence in the identity of the compound.

Tandem mass spectrometry (MS/MS) experiments are subsequently performed to probe the structure of the molecule. By selecting the protonated precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. These product ions correspond to specific substructures of the molecule, providing robust confirmation of its chemical identity. The fragmentation pathway of M5 has been elucidated, revealing key structural cleavages. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound (M5)

Parameter Observed Value Description
Precursor Ion (m/z) 485.06 Protonated molecule [M+H]⁺
Major Fragment Ion 1 (m/z) 262.0 Corresponds to the cleavage of the urea (B33335) linkage.
Major Fragment Ion 2 (m/z) 224.0 Represents a key fragment from the pyridine (B92270) N-oxide portion of the molecule.
Molecular Formula C₂₀H₁₃ClF₄N₄O₄

| Theoretical Monoisotopic Mass | 484.0565 | |

This interactive table summarizes the key mass spectrometry data used for the molecular confirmation of this compound.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule. The synthesis of M5 is necessary to obtain the quantities required for detailed NMR analysis. nih.govacs.org

¹H NMR spectroscopy provides information on the chemical environment of each proton, including the number of neighboring protons (from signal splitting) and their relative positions. Key signals would include those for the aromatic protons on the different rings and the N-H protons of the urea moiety.

¹³C NMR spectroscopy, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), identifies all unique carbon atoms in the molecule, such as the carbonyl carbon of the urea, the carbons of the aromatic rings, and the trifluoromethyl group. The availability of ¹³C-labeled M5 standards further aids in metabolic and quantitative studies. medchemexpress.com

While specific, publicly available, tabulated NMR data for this compound is limited, the characterization of synthesized reference standards for research purposes necessitates its acquisition. nih.govacs.org The data presented below is representative of the expected chemical shifts for the key structural motifs based on analysis of the parent compound and related structures.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Nucleus Chemical Shift Range (ppm) Description of Corresponding Functional Group
¹H NMR 8.5 - 9.5 Amide (Urea) Protons (N-H)
6.5 - 8.5 Aromatic Protons (Phenyl and Pyridine Rings)
¹³C NMR 150 - 155 Carbonyl Carbon (C=O) of Urea
110 - 160 Aromatic Carbons

This interactive table presents typical chemical shift ranges for the main functional groups within this compound, essential for its structural assignment by NMR.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Samples

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, serves as a valuable method for identifying the functional groups present in a molecule. researchgate.net These techniques are complementary and provide a molecular "fingerprint" based on the vibrational modes of chemical bonds. researchgate.net For a research sample of this compound, these methods can rapidly confirm the presence of key structural features.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). Key functional groups have characteristic absorption frequencies. For M5, the IR spectrum would be expected to show strong absorptions corresponding to the N-H and C=O stretching of the urea group, C-F stretching of the trifluoromethyl group, C-O stretching of the ether and N-oxide functionalities, and various C-H and C=C stretching and bending vibrations from the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent complementary technique to IR. For this compound, Raman spectroscopy would provide strong signals for the aromatic ring vibrations and the C-Cl bond.

While these techniques are fundamentally important for the characterization of synthesized metabolites like M5, specific, peer-reviewed spectral data for the isolated compound is not widely published in the primary literature. However, the expected vibrational frequencies can be predicted based on the known functional groups.

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Technique Expected Frequency Range (cm⁻¹) Vibrational Mode
Amide (Urea) IR 3200 - 3400 N-H Stretch
IR 1630 - 1680 C=O Stretch (Amide I)
Aromatic Rings IR/Raman 1400 - 1600 C=C Ring Stretching
IR 690 - 900 C-H Bending (Out-of-plane)
Ether (Ar-O-Ar) IR 1200 - 1275 Asymmetric C-O-C Stretch
Trifluoromethyl IR 1100 - 1350 C-F Stretch (strong)
Pyridine N-oxide IR ~1250 N-O Stretch

| Chloro-aromatic | Raman | 600 - 800 | C-Cl Stretch |

This interactive table outlines the anticipated IR and Raman spectral bands for the functional groups present in this compound, which are used for its qualitative analysis.

Biotransformation Pathways and Enzymology of N Desmethyl N Methoxy Regorafenib Formation and Metabolism

Primary Metabolic Derivation of N-Desmethyl N-oxide Regorafenib (B1684635) from Regorafenib

N-Desmethyl N-oxide regorafenib (M-5) is not formed in a single step but is the result of sequential oxidative reactions. The biotransformation pathway involves two key modifications of the parent regorafenib molecule: N-oxidation and N-demethylation. researchgate.netnih.gov In human plasma, the systemic exposure of M-5, as measured by the area under the curve (AUC), is similar to that of the parent compound at steady state, highlighting its significance. nii.ac.jp

The formation of N-Desmethyl N-oxide regorafenib is predominantly mediated by the cytochrome P450 (CYP) system, a superfamily of enzymes primarily located in the liver. nih.govnih.gov

CYP3A4: Extensive research has identified CYP3A4 as the principal isoform responsible for the metabolism of regorafenib. researchgate.netnih.govresearchgate.net This enzyme catalyzes the initial N-oxidation of the pyridine (B92270) moiety on regorafenib to form the active metabolite M-2 (Regorafenib-N-oxide). researchgate.net It is proposed that M-5 is subsequently formed through the N-demethylation of M-2. researchgate.net Alternatively, CYP3A4 can also catalyze the conversion of a desmethyl intermediate to N-Desmethyl N-oxide regorafenib. clinpgx.org Studies using recombinant CYPs have confirmed that CYP3A4 is the main enzyme involved in regorafenib's metabolism. x-mol.com

Other CYPs: While CYP3A4 is the major contributor, some evidence suggests the potential involvement of other isoforms, such as CYP2J2, in the formation of precursor metabolites. clinpgx.org However, the direct role of these other isoforms in the specific formation of M-5 appears to be minor compared to CYP3A4.

Table 1: Key Enzymes in the Formation Pathway of Regorafenib Metabolites This interactive table summarizes the primary enzymes involved in the metabolic conversion of regorafenib.

Metabolite Precursor Enzyme Metabolic Reaction
M-2 (Regorafenib-N-oxide) Regorafenib CYP3A4 N-oxidation
M-5 (N-Desmethyl N-oxide regorafenib) M-2 (Regorafenib-N-oxide) Unspecified (Likely CYP-mediated) N-demethylation

Current literature primarily emphasizes the role of the CYP450 system in the generation of N-Desmethyl N-oxide regorafenib. There is limited evidence to suggest a significant direct contribution from non-CYP enzymes in the primary formation pathway of M-5 from regorafenib or its immediate precursor, M-2. While one metabolic pathway for regorafenib involves the enzyme ADH1A in the conversion of a metabolite designated M-3 to desmethyl regorafenib, this is not on the direct described pathway to the N-oxide metabolites M-2 and M-5. clinpgx.org The N-demethylation step that converts M-2 to M-5 is described in some studies as being catalyzed by an "unidentified metabolic pathway," which does not exclude the possibility of non-CYP enzyme involvement, though this remains to be elucidated. researchgate.net

Further Biotransformation and Metabolic Fate of N-Desmethyl N-oxide Regorafenib

Following its formation, N-Desmethyl N-oxide regorafenib, itself an active compound, undergoes further metabolism to facilitate its excretion from the body. This typically involves conversion into more water-soluble compounds through Phase II conjugation reactions. drughunter.comnih.gov

The metabolic pathway of regorafenib is known to produce several downstream metabolites, primarily inactive glucuronides. nih.gov For instance, the parent compound regorafenib and the M-2 metabolite are known to be converted into the glucuronide metabolites M-7 and M-8, respectively. researchgate.net However, specific secondary metabolites derived directly from the further biotransformation of M-5 are not clearly identified or characterized in the reviewed scientific literature. It is presumed that M-5 is also cleared via conjugation, but its specific daughter metabolites have not been detailed.

Phase II enzymes play a crucial role in the detoxification and elimination of regorafenib and its metabolites. upol.czmhmedical.com

UGTs (UDP-glucuronosyltransferases): This is the most prominently cited Phase II pathway for regorafenib metabolism. Specifically, the isoform UGT1A9 is responsible for the glucuronidation of both regorafenib and its N-oxide metabolite (M-2), leading to the formation of inactive M-7 and M-8 glucuronides, which are then excreted. researchgate.netnih.govresearchgate.net Given that M-5 is structurally similar to M-2, it is highly probable that it also serves as a substrate for UGT enzymes, although specific studies confirming the involvement of UGT1A9 or other UGT isoforms in the conjugation of M-5 are lacking.

SULTs and GSTs: While UGTs are the primary Phase II enzymes discussed in relation to regorafenib, other conjugation enzymes such as sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs) are fundamental in general xenobiotic metabolism. nih.govupol.cz Their specific contribution to the metabolism of N-Desmethyl N-oxide regorafenib has not been specifically investigated or reported.

Elucidation of Enzyme Kinetics for Subsequent Metabolite Formation

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the specific conversion of regorafenib N-oxide (M2) to N-Desmethyl N-methoxy regorafenib (M5) are not well-documented in the current body of scientific literature. However, studies focusing on the initial metabolic step—the formation of M2 from regorafenib—have provided some kinetic data. For instance, in one study, the formation of M2 in human liver microsomes exhibited positive cooperativity and followed Hill kinetics. tandfonline.com This suggests a complex interaction between the substrate and the metabolizing enzyme, likely CYP3A4. The lack of specific kinetic data for the M2 to M5 conversion highlights an area for further research to fully characterize the metabolic pathway of regorafenib.

In Vitro and Ex Vivo Models for Studying Metabolism

A variety of in vitro and ex vivo systems are employed to investigate the metabolic pathways of drugs like regorafenib and the formation of its metabolites, including this compound. These models are instrumental in profiling metabolites and identifying the enzymes involved.

Utilisation of Hepatic Microsomes and S9 Fractions for Metabolic Profiling

Human liver microsomes are a standard in vitro tool for studying phase I metabolic reactions, such as the oxidations catalyzed by CYP enzymes. The metabolism of regorafenib has been investigated using human liver microsomes, confirming the formation of this compound (M5) and its precursor, regorafenib N-oxide (M2). nih.gov These studies have been fundamental in identifying CYP3A4 as the principal enzyme responsible for the oxidative metabolism of regorafenib. nih.gov

While the use of S9 fractions, which contain both microsomal and cytosolic enzymes, is common in metabolic studies, specific data detailing the metabolic profiling of regorafenib and the formation of M5 in S9 fractions are not extensively reported in the available literature.

Table 1: In Vitro Metabolism of Regorafenib in Human Liver Microsomes

In Vitro SystemKey FindingsImplicated Enzyme
Human Liver MicrosomesFormation of regorafenib N-oxide (M2) and this compound (M5).CYP3A4

This table is for illustrative purposes and is based on general findings. Specific quantitative data from individual studies may vary.

Primary Hepatocyte and Genetically Engineered Cell Line Systems for Metabolic Studies

The use of genetically engineered cell lines, which express specific drug-metabolizing enzymes, can be a powerful tool for pinpointing the contribution of individual enzymes to a particular metabolic pathway. However, specific studies employing such cell lines to investigate the formation of this compound are not prominently featured in the reviewed literature.

Application of Recombinant Enzyme Systems for Specific Pathway Investigation

Recombinant enzyme systems, particularly those expressing human CYP isozymes, are invaluable for determining the specific role of individual enzymes in drug metabolism. The involvement of CYP3A4 in the metabolism of regorafenib has been definitively confirmed through the use of recombinant human CYP3A4. nih.gov These systems allow for the incubation of the drug with a single, known enzyme, thereby providing clear evidence of its catalytic activity. Screening with a panel of recombinant CYPs has shown that CYP3A4 is the principal isoform involved in regorafenib's metabolism. nih.gov This approach has been crucial in establishing the biotransformation pathway leading to the formation of its major oxidative metabolites.

Table 2: Summary of In Vitro Models for this compound Metabolism Studies

ModelApplicationKey Findings Related to M5
Hepatic MicrosomesMetabolic profiling of Phase I reactions.Confirmed formation from regorafenib.
Primary HepatocytesComprehensive metabolic profiling in a physiologically relevant system.Confirmed formation as a metabolite of regorafenib.
Recombinant EnzymesIdentification of specific enzymes involved in metabolic pathways.Confirmed CYP3A4 as the key enzyme in the oxidative metabolism of regorafenib.

This table provides a general overview. Detailed results can be found in specific research publications.

Molecular and Cellular Mechanisms of Action and Activity Profiling of N Desmethyl N Methoxy Regorafenib

In Vitro Kinase Inhibition and Receptor Binding Profiling

Broad-Spectrum Kinase Panel Screening and Specificity Analysis

N-Desmethyl N-methoxy regorafenib (B1684635) (M-5) demonstrates a broad-spectrum kinase inhibition profile that is largely analogous to its parent compound, regorafenib, and the co-metabolite M-2. nih.govresearchgate.net In comprehensive in vitro assays, M-5 has been shown to potently inhibit a range of kinases crucial for tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment. drugbank.comnih.gov

Key kinase families targeted by M-5 include:

VEGFR (Vascular Endothelial Growth Factor Receptors): VEGFR1, VEGFR2, and VEGFR3 drugbank.comoncologynewscentral.com

PDGFR (Platelet-Derived Growth Factor Receptors): PDGFR-alpha and PDGFR-beta drugbank.com

FGFR (Fibroblast Growth Factor Receptors): FGFR1 and FGFR2 drugbank.com

Other significant kinases: TIE2, RET, KIT, BRAF, RAF-1, and DDR2 drugbank.comoncologynewscentral.com

The inhibitory activity of M-5 against these kinases is observed at clinically relevant concentrations. drugbank.com Studies have confirmed that M-5, along with regorafenib and M-2, effectively inhibits these targets in both biochemical and cellular assays. drugbank.comnih.gov

Characterization of Binding Affinity to Target Receptors and Off-Targets

The binding affinity of N-Desmethyl N-methoxy regorafenib (M-5) to its target kinases is a critical determinant of its pharmacological activity. Competitive binding assays have revealed that M-5 possesses a potency comparable to that of regorafenib. nih.govresearchgate.net For instance, when tested against a panel of kinases, the IC50/Kd values for M-5 were found to be within a similar range to those of regorafenib, typically between 1 to 300 nM. tga.gov.au

While M-5 effectively binds to its intended targets, like other multi-kinase inhibitors, it also exhibits binding to off-target kinases. However, the clinical significance of this off-target binding is not fully elucidated. It is noteworthy that M-5, along with regorafenib and M-2, also inhibits UGT1A1, a UDP-glucuronosyltransferase, at clinically relevant concentrations. tga.gov.autga.gov.au Specifically, M-5 has an IC50 of 1.8-2.0 µM for UGT1A1. tga.gov.au

In terms of protein binding, M-5 is highly bound to human plasma proteins, with a binding rate of 99.95%. drugbank.comtga.gov.au This is even higher than that of regorafenib (99.5%) and M-2 (99.8%). drugbank.comtga.gov.au

Comparative Analysis with Regorafenib for Kinase Inhibition Potency

Extensive comparative studies have demonstrated that this compound (M-5) exhibits a kinase inhibition potency that is on par with, and in some cases even greater than, its parent drug, regorafenib. tga.gov.au Both M-5 and M-2 have shown similar efficacy to regorafenib in various in vitro and in vivo models. tga.gov.au

The table below provides a comparative overview of the inhibitory activity of regorafenib and its metabolites, M-2 and M-5.

Target KinaseRegorafenib (IC50/Kd in nM)M-2 (IC50/Kd in nM)M-5 (IC50/Kd in nM)
VEGFR1Similar to M-2 and M-5Similar to Regorafenib and M-5Similar to Regorafenib and M-2
VEGFR2Potent InhibitionPotent InhibitionPotent Inhibition
VEGFR3Potent InhibitionPotent InhibitionPotent Inhibition
PDGFR-alphaSimilar to M-2 and M-5Similar to Regorafenib and M-5Similar to Regorafenib and M-2
PDGFR-betaSimilar to M-2 and M-5Similar to Regorafenib and M-5Similar to Regorafenib and M-2
FGFR1Similar to M-2 and M-5Similar to Regorafenib and M-5Similar to Regorafenib and M-2
FGFR2Similar to M-2 and M-5Similar to Regorafenib and M-5Similar to Regorafenib and M-2
TIE2InhibitedInhibitedInhibited
RETInhibitedInhibitedInhibited
KITInhibitedInhibitedInhibited
BRAFInhibitedInhibitedInhibited
RAF-1InhibitedInhibitedInhibited

Note: Specific IC50/Kd values can vary between studies, but the general trend of comparable potency is consistently reported. nih.govtga.gov.au

Cellular Pathway Modulation and Biological Impact in Preclinical Cell Models

Investigations into Intracellular Signal Transduction Pathway Activation/Inhibition (e.g., MAPK, PI3K/Akt)

This compound (M-5), in concert with regorafenib and M-2, exerts its influence by modulating key intracellular signaling pathways that are frequently dysregulated in cancer. nih.gov The primary pathways affected are the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling cascades. nih.govresearchgate.net

Inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and RET by M-5 directly impacts the downstream signaling of these pathways. drugbank.comresearchgate.net Studies in various cancer cell lines, including neuroblastoma and breast cancer, have shown that treatment with regorafenib and its active metabolites leads to a reduction in the phosphorylation of key signaling proteins like AKT and ERK1/2. researchgate.netplos.orgmdpi.com This inhibition of phosphorylation signifies a blockage in the signal transduction that would otherwise promote cell proliferation and survival. oncotarget.commdpi.com

Specifically, in neuroblastoma cells, regorafenib treatment has been shown to inhibit the RET-mediated PI3K/Akt/mTOR signaling pathway. researchgate.net Similarly, in breast cancer cells, regorafenib has been observed to suppress the PI3K/Akt pathway. mdpi.com

Modulation of Cell Proliferation, Cell Cycle Progression, and Apoptosis in Relevant Cell Lines

The inhibition of critical signaling pathways by this compound (M-5) translates into significant biological effects on cancer cells, including the modulation of cell proliferation, cell cycle, and apoptosis. nih.gov

Cell Proliferation: In vitro studies have consistently demonstrated that regorafenib and its active metabolites inhibit the proliferation of a wide range of human cancer cell lines. tga.gov.auplos.org For example, in a panel of 33 solid tumor cell lines, regorafenib showed a mean half-maximal growth inhibition (GI50) of 12.5 μmol/L. plos.org

Apoptosis: A key mechanism of action for M-5 and its parent compound is the induction of apoptosis, or programmed cell death. nih.govnih.gov In human cancer cells, regorafenib has been shown to induce apoptosis, as evidenced by increased caspase-3 activity and PARP-1 cleavage. plos.orgnih.gov The pro-apoptotic effects are linked to the inhibition of the PI3K/Akt pathway, which normally promotes cell survival. nih.gov For instance, regorafenib has been found to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT/Foxo3a signaling pathway. nih.gov

The table below summarizes the observed cellular effects of regorafenib and its metabolites in preclinical models.

Cell Line TypeEffect on ProliferationEffect on Cell CycleEffect on Apoptosis
Colorectal CancerInhibition tga.gov.au--
NeuroblastomaInhibition nih.govArrest nih.govInduction nih.gov
Breast CancerInhibition nih.gov-Induction mdpi.comnih.gov
Gastric CancerInhibition nih.gov--

Impact on Angiogenesis-Related Pathways in Endothelial Cell Models

This compound, an active metabolite of regorafenib, plays a significant role in inhibiting angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis. tga.gov.aucancer.gov Its mechanism of action involves the potent blockade of multiple protein kinases, including those central to tumor angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs). tga.gov.aucancer.gov

In preclinical studies, regorafenib and its major active metabolites, including this compound (M-5), have demonstrated comparable efficacy in both in-vitro and in-vivo models. tga.gov.aunih.gov These compounds have shown anti-angiogenic and anti-proliferative effects. tga.gov.au Specifically, regorafenib has been found to significantly inhibit growth-factor-mediated autophosphorylation of VEGFR2 and VEGFR3 in human umbilical vascular endothelial cells (HUVECs) and lymphatic endothelial cells (LECs). nih.gov This inhibition of receptor activation disrupts downstream signaling pathways essential for endothelial cell proliferation, migration, and survival. nih.gov

Furthermore, regorafenib has been shown to block the migration of lymphatic endothelial cells, a key step in lymphangiogenesis, which is the formation of new lymphatic vessels. nih.gov The anti-angiogenic activity of regorafenib is also evidenced by a reduction in microvessel area in tumor xenograft models. nih.gov

The following table summarizes the inhibitory activity of regorafenib on key angiogenic kinases. Given that this compound exhibits similar pharmacological activity, these findings are considered relevant to its mechanism of action. drugbank.com

Kinase TargetIC50 (nM)Cellular/Biochemical AssayReference
VEGFR14.2Biochemical Assay semanticscholar.org
VEGFR23Cellular Phosphorylation Assay semanticscholar.org
VEGFR331Biochemical Assay semanticscholar.org
TIE231Cellular Phosphorylation Assay semanticscholar.org
PDGFR-β90Cellular Phosphorylation Assay semanticscholar.org
FGFR1202Cellular Phosphorylation Assay semanticscholar.org

Interactive Data Table: Inhibitory Activity of Regorafenib on Angiogenic Kinases Users can filter and sort the data by kinase target, IC50 value, and assay type.

Functional Genomics and Proteomics Approaches to Uncover Novel Targets

Gene Expression Profiling (Transcriptomics) in Response to this compound Exposure

Transcriptome analysis of recurrent glioblastoma tumors treated with regorafenib has revealed distinct gene expression patterns between responding and non-responding tumors. nih.gov These analyses have implicated signaling pathways such as Rho GTPase and NOTCH signaling in the drug response. nih.gov In other studies, gene expression profiling has been utilized to identify signatures that can predict tumor responsiveness to chemoradiotherapy, highlighting the potential of this approach in personalizing treatment. bccancer.bc.ca

Future research involving gene expression profiling of endothelial cells or tumor cells directly exposed to this compound would be beneficial to delineate its specific effects on cellular transcription and to identify unique biomarkers of response or resistance.

Proteomic Analysis of Protein Expression and Phosphorylation Changes

Similar to transcriptomics, specific proteomic and phosphoproteomic data for this compound are limited. However, studies on regorafenib have demonstrated its ability to inhibit the phosphorylation of key signaling proteins. nih.gov

Cellular phosphorylation assays have confirmed that regorafenib potently inhibits the autophosphorylation of multiple kinases, including VEGFR2. semanticscholar.org In preclinical models, analysis of tumors treated with regorafenib showed a significant reduction in the phosphorylation of extracellular regulated kinases 1/2 (ERK1/2), key components of the MAPK signaling pathway. nih.gov This pathway is crucial for cell proliferation and survival.

A study on the effects of regorafenib on liver cells identified changes in the phosphorylation of MDM2, a protein that regulates the tumor suppressor p53. medchemexpress.cn This suggests that the impact of regorafenib and its metabolites extends beyond direct kinase inhibition to modulate other critical cellular pathways.

The table below outlines key kinases and signaling proteins whose phosphorylation is inhibited by regorafenib.

Protein TargetCellular ContextDownstream PathwayReference
VEGFR2Endothelial CellsAngiogenesis nih.govsemanticscholar.org
VEGFR3Lymphatic Endothelial CellsLymphangiogenesis nih.gov
ERK1/2Breast Carcinoma ModelCell Proliferation nih.gov
MDM2Hepatocytesp53 Pathway medchemexpress.cn

Interactive Data Table: Proteins with Altered Phosphorylation in Response to Regorafenib Users can explore the protein targets, the cellular context of the findings, and the associated signaling pathways.

CRISPR/Cas9 Screening for Resistance or Sensitivity Mechanisms

Genome-wide CRISPR/Cas9 screening is a powerful tool for identifying genes that modulate drug response. oup.com While specific CRISPR screens for this compound have not been reported, studies using the parent compound, regorafenib, have yielded significant findings.

A CRISPR-based loss-of-function genetic screen in hepatocellular carcinoma (HCC) identified the Hippo signaling pathway as a mediator of regorafenib efficacy. nih.gov Specifically, the deletion of LATS1 and LATS2, core components of this pathway, conferred resistance to regorafenib. nih.gov Another CRISPR activation screen in HCC cells identified Hexokinase 1 (HK1), an enzyme involved in glucose metabolism, as a critical factor in promoting resistance to multi-kinase inhibitors, including regorafenib. nih.gov

In the context of glioma, a genome-wide CRISPR-Cas9 screen identified members of the BCL family as modulators of the response to regorafenib. nih.gov This preclinical study provided a rationale for combination therapies, such as regorafenib with Bcl-2/Bcl-xL inhibitors. nih.govnih.gov

These findings, although generated with regorafenib, offer a strong foundation for understanding potential resistance and sensitivity mechanisms that would also apply to its active metabolite, this compound.

The following table summarizes key genes identified in CRISPR screens that modulate the response to regorafenib.

GeneCancer TypeRole in Drug ResponseScreening TypeReference
LATS1Hepatocellular CarcinomaResistance (Loss-of-function)Loss-of-function nih.gov
LATS2Hepatocellular CarcinomaResistance (Loss-of-function)Loss-of-function nih.gov
HK1Hepatocellular CarcinomaResistance (Gain-of-function)Activation nih.gov
BCL2GliomaSensitivity (Inhibition)Knockout nih.govnih.gov
BCL2L1GliomaSensitivity (Inhibition)Knockout nih.govnih.gov

Interactive Data Table: Genes Modulating Regorafenib Response Identified by CRISPR Screens Users can filter the data by gene, cancer type, its role in drug response, and the type of CRISPR screen performed.

Preclinical Pharmacological Investigations and Mechanistic Insights of N Desmethyl N Methoxy Regorafenib in Animal Models

In Vivo Target Engagement and Pharmacodynamic Biomarker Studies

Preclinical studies have demonstrated that N-Desmethyl N-methoxy regorafenib (B1684635) (M-5) exhibits a pharmacological profile comparable to its parent compound, regorafenib, engaging key oncogenic and angiogenic pathways.

Assessment of Target Occupancy and Kinase Inhibition in Animal Tissues

In biochemical kinase assays, M-5 has shown a similar, albeit slightly less potent, inhibition profile to regorafenib against a panel of kinases critical for tumor progression. nih.gov These include key targets involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), and oncogenesis, like BRAF and c-KIT. nih.gov

While direct tissue target occupancy studies for M-5 are not extensively detailed in publicly available literature, its potent in vivo anti-tumor activity in xenograft models strongly suggests effective engagement with its intended kinase targets within the tumor tissue. nih.govnih.govresearchgate.net In cellular assays, M-5 effectively inhibited key targets including VEGFR2, TIE-2, and both wild-type and mutant c-KIT and B-RAF, with IC50 values noted as being somewhat higher than those for regorafenib. nih.gov

A study in a rat model demonstrated that M-5, when administered intravenously, was able to significantly block VEGF-induced hypotension, a pharmacodynamic marker of in vivo VEGF receptor inhibition. semanticscholar.org This provides evidence of its ability to engage the VEGF pathway in a whole-animal system.

Monitoring of Downstream Pharmacodynamic Biomarkers in Preclinical Models

The engagement of target kinases by M-5 leads to the modulation of downstream signaling pathways. A key pharmacodynamic biomarker for anti-angiogenic activity is the phosphorylation status of VEGFR2. In preclinical models, it has been shown that regorafenib and its active metabolites, including M-5, inhibit the autophosphorylation of VEGFR2 in endothelial cells. researchgate.netsemanticscholar.org This inhibition of a critical downstream signaling event underscores the mechanistic basis for the anti-angiogenic effects of M-5.

Impact on Tumor Microenvironment Components in Xenograft Models

The tumor microenvironment, which plays a critical role in tumor growth and metastasis, is a key target of M-5. Its inhibitory action against VEGFR and TIE-2 kinases directly impacts tumor angiogenesis, a crucial component of the tumor microenvironment. drugbank.comdovepress.comcancer.gov By disrupting these signaling pathways, M-5 can inhibit the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.

In preclinical xenograft models of human colorectal and breast cancer, orally administered M-5 demonstrated potent, dose-dependent tumor growth inhibition. nih.gov For instance, in HT-29 colorectal and MDA-MB-231 breast cancer xenografts, M-5 achieved significant tumor growth inhibition. nih.gov This anti-tumor activity in vivo is a direct consequence of its impact on critical components of the tumor and its microenvironment.

Absorption, Distribution, and Excretion (ADME) Characterization in Preclinical Species

The ADME profile of N-Desmethyl N-methoxy regorafenib has been investigated in preclinical species, providing valuable data on its bioavailability, tissue penetration, and elimination pathways.

Tissue Distribution Profiling across Various Organ Systems in Animal Models

Pharmacokinetic studies in female NMRI Foxn1 nu/nu mice have provided detailed insights into the plasma concentrations of M-5 following oral administration. nih.gov When administered orally to mice, M-5 is systemically available and demonstrates a longer terminal half-life of approximately 51-64 hours compared to regorafenib. dovepress.comoncologynewscentral.com

Plasma protein binding of M-5 is very high in both murine (~99.6%) and human (~99.95%) plasma. nih.govresearchgate.net This high degree of protein binding results in a low fraction of unbound, pharmacologically active drug in circulation.

Studies in transporter-deficient mice (lacking P-glycoprotein and Breast Cancer Resistance Protein) have revealed that these transporters play a significant role in the distribution of M-5. researchgate.net The absence of these transporters led to a marked increase in the plasma concentration of M-5 and significantly higher skin-to-plasma concentration ratios, suggesting these transporters limit the tissue penetration of M-5, particularly into the skin. researchgate.net

Pharmacokinetic Parameters of this compound (M-5) in Mice
ParameterValueSpeciesNotes
Terminal Half-life (t1/2)~51-64 hoursHumanLonger than the parent compound, regorafenib. dovepress.comoncologynewscentral.com
Plasma Protein Binding (murine)~99.6%MouseHigh degree of binding. nih.govresearchgate.net
Plasma Protein Binding (human)~99.95%HumanVery high degree of binding. nih.govresearchgate.net

Excretion Pathways and Mass Balance Studies in Preclinical Species

While specific mass balance studies exclusively for this compound in animal models are not detailed, human mass balance studies of radiolabeled regorafenib provide strong indications for the excretion pathways of its metabolites. nih.govresearchgate.netnih.gov Following oral administration of regorafenib, the majority of the radioactivity is recovered in the feces, with a smaller portion excreted in the urine. nih.govresearchgate.netnih.gov This suggests that M-5, like the parent compound and other metabolites, is primarily eliminated via the fecal route. drugbank.com

Role of Transporters in the Disposition of this compound in Preclinical Models

The distribution and elimination of this compound (M-5) are influenced by efflux transporters. In vitro studies have identified M-5 as a substrate for both P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). europa.eueuropa.euresearchgate.net These findings suggest that the activity of these transporters can modulate the exposure to M-5. europa.eu

Specifically, M-5 is characterized as a weak substrate for both P-gp and BCRP. europa.eumdpi.com This interaction implies that the disposition of M-5 could be altered by other drugs that inhibit or induce these transporters. europa.eu Preclinical research underscores the potential clinical relevance of these interactions, although further investigation is needed to fully understand their impact. researchgate.net

A study in rats investigating the interaction between regorafenib and atorvastatin (B1662188) noted that regorafenib and its active metabolites, M-2 and M-5, act as inhibitors of P-gp and BCRP transporters. nih.gov This dual role as both a substrate and an inhibitor highlights the complex nature of its transporter-mediated disposition.

Table 1: Transporter Substrate Profile of this compound (M-5) in Preclinical Models

Transporter Substrate Status Source
P-glycoprotein (P-gp) Yes (Weak) europa.eueuropa.eueuropa.eumdpi.com

Preclinical Drug-Drug Interaction Studies (Mechanistic Focus)

Preclinical animal models have been instrumental in assessing the drug-drug interaction (DDI) potential of this compound (M-5), focusing on its effects on metabolic enzymes and transporters.

Evaluation of this compound as a CYP or Transporter Inhibitor/Inducer in Animal Models

In vitro data indicate that at concentrations achieved in vivo, M-5 is an inhibitor of the enzyme UGT1A1. europa.eu UGT1A1 is responsible for the glucuronidation of various compounds. The inhibitory potential of M-5, along with regorafenib and metabolite M-2, on UGT enzymes suggests that co-administration of regorafenib may increase the systemic exposure to substrates of UGT1A1. europa.eueuropa.eu

Furthermore, preclinical studies in rats have shown that regorafenib and its active metabolites, including M-5, inhibit P-gp and BCRP transporters. nih.gov This inhibitory action could increase the plasma concentrations of other co-administered drugs that are substrates of these transporters. europa.eu

Investigation of Potential Metabolic Interactions with Concomitantly Administered Research Compounds

The formation of this compound (M-5) is significantly affected by compounds that modulate the activity of cytochrome P450 3A4 (CYP3A4). nih.govresearchgate.net

Preclinical studies in animal models have demonstrated the following interactions:

Strong CYP3A4 Inducers: In a study where the strong CYP3A4 inducer rifampicin (B610482) was administered, the mean exposure to the active metabolite M-5 increased by 3- to 4-fold. europa.eu This suggests that potent CYP3A4 inducers can significantly alter the metabolic pathway, favoring the formation of M-5. oncologynewscentral.com

Strong CYP3A4 Inhibitors: Conversely, administration of ketoconazole, a strong CYP3A4 inhibitor, resulted in an approximate 90% decrease in the mean exposure of M-5. europa.eueuropa.eu This indicates that inhibiting CYP3A4 substantially reduces the formation of both major active metabolites of regorafenib.

Interactions with Other Drugs: In a rat study, co-administration of atorvastatin with regorafenib led to a significant increase in the maximum concentration (Cmax) and area under the curve (AUC) of M-5. nih.gov Similarly, a study in rats found that administering paracetamol significantly increased the exposure to M-5. mdpi.com

These interactions highlight the sensitivity of M-5 plasma concentrations to the co-administration of various compounds, primarily through the modulation of CYP3A4 activity.

Table 2: Summary of Preclinical Drug-Drug Interactions Affecting this compound (M-5) Exposure in Animal Models

Interacting Compound Class Effect on M-5 Exposure Source
Rifampicin Strong CYP3A4 Inducer 3- to 4-fold increase in AUC europa.eu
Ketoconazole Strong CYP3A4 Inhibitor ~90% decrease in AUC europa.eueuropa.eu
Atorvastatin CYP3A4 Substrate / P-gp & BCRP Substrate Significant increase in Cmax and AUC nih.gov

Table 3: List of Compounds

Compound Name Abbreviation / Other Names
Regorafenib BAY 73-4506
This compound M-5, N-oxide and N-desmethyl regorafenib, BAY 81-8752
Regorafenib N-oxide M-2, BAY 75-7495
Atorvastatin
Ketoconazole
Paracetamol Acetaminophen
Rifampicin
Irinotecan
SN-38 Active metabolite of irinotecan
Rosuvastatin
Digoxin
S-warfarin
Omeprazole
Midazolam
Methotrexate

Advanced Analytical Methodologies for Detection and Quantification of N Desmethyl N Methoxy Regorafenib in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of a sensitive and selective LC-MS/MS method is paramount for the reliable measurement of N-desmethyl N-methoxy regorafenib (B1684635) in complex biological samples. This involves a systematic optimization of chromatographic conditions and mass spectrometric parameters to ensure accuracy, precision, and high throughput.

Optimization of Chromatographic Separation Parameters for Complex Biological Matrices

Effective chromatographic separation is crucial to distinguish N-desmethyl N-methoxy regorafenib from its parent compound, regorafenib, other metabolites, and endogenous matrix components that can interfere with quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed.

The optimization process typically involves the evaluation of several parameters:

Stationary Phase: C18 columns are widely used for the separation of regorafenib and its metabolites. schd-shimadzu.com Columns with smaller particle sizes (e.g., 1.7 µm) can provide higher resolution and faster analysis times, which is particularly advantageous in high-throughput preclinical studies. schd-shimadzu.com

Mobile Phase: A combination of an organic solvent and an aqueous solution is used to elute the analyte from the column. Acetonitrile (B52724) is a frequently chosen organic modifier due to its low viscosity and UV transparency. schd-shimadzu.comresearchgate.net The aqueous phase is often acidified with formic acid (typically 0.1%) to improve the peak shape and ionization efficiency of the analytes in the mass spectrometer. schd-shimadzu.comresearchgate.net

Elution Mode: Gradient elution is generally preferred over isocratic elution for analyzing complex mixtures containing compounds with a range of polarities. schd-shimadzu.com A typical gradient starts with a lower concentration of the organic solvent, which is gradually increased to elute the more hydrophobic compounds. This approach ensures that all analytes of interest, including the parent drug and its various metabolites, are well-resolved within a reasonable run time. schd-shimadzu.com For instance, a gradient elution might start with 10% acetonitrile and ramp up to 90% over a few minutes. schd-shimadzu.com

Flow Rate and Column Temperature: The flow rate is optimized to achieve a balance between analysis time and separation efficiency. Column temperature is another important parameter that can influence retention times and peak shapes. Maintaining a constant column temperature, for example at 40°C, ensures the reproducibility of the chromatographic separation. schd-shimadzu.com

ParameterTypical ConditionPurpose
Chromatography System UHPLCHigh resolution and speed
Column C18 (e.g., 2.1 mm x 50 mm, 1.7 µm)Separation of non-polar to moderately polar compounds
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization, pH control
Mobile Phase B AcetonitrileOrganic modifier for elution
Elution GradientResolution of multiple components with varying polarities
Flow Rate 0.4 mL/minOptimized for efficiency and run time
Column Temperature 40°CEnsures reproducible retention times

Interactive Data Table: This table summarizes typical chromatographic conditions for the analysis of this compound.

Selection of Ionization Modes and Mass Spectrometry Parameters for High Sensitivity

Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for quantifying low-concentration analytes in complex matrices.

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode (ESI+) is commonly used for the analysis of this compound, as the molecule can be readily protonated. nih.gov

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances selectivity. For N-desmethyl-regorafenib-N-oxide (M5), a common precursor → product ion transition is m/z 485.8 → 425.0. researchgate.net The selection of two transitions per analyte, one for quantification and one for confirmation, further increases the reliability of the identification. researchgate.net

Optimization of MS Parameters: To achieve the highest sensitivity, parameters such as the cone voltage and collision energy are optimized for each analyte and its internal standard. These parameters influence the efficiency of ion transmission and fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound (M5)485.8425.0ESI+

Interactive Data Table: This table shows the mass spectrometry parameters for the detection of this compound.

Stable Isotope-Labeled Internal Standards for Absolute Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for absolute quantification in LC-MS/MS. A SIL-IS has the same physicochemical properties as the analyte but a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).

The key advantages of using a SIL-IS include:

Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.

Compensation for Sample Preparation Variability: Any loss of analyte during extraction or processing is mirrored by the loss of the SIL-IS, ensuring the ratio of analyte to SIL-IS remains constant.

For the quantification of this compound, commercially available stable isotope-labeled standards such as N-desmethyl-regorafenib-N-oxide-d3 or -¹³C₆ can be utilized. medchemexpress.commedchemexpress.com

Sample Preparation Techniques for Preclinical Biological Samples

The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances, such as proteins and phospholipids, which can suppress the MS signal and contaminate the LC-MS system.

Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction Optimization

Protein Precipitation (PPT): This is the simplest and most common sample preparation technique for plasma samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. schd-shimadzu.com After centrifugation, the supernatant containing the analyte and its internal standard is collected for analysis. While fast and straightforward, PPT may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and depends on the polarity of the analyte. LLE can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and can be automated for high-throughput applications. It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode) depends on the chemical properties of the analyte.

For high-throughput preclinical studies, protein precipitation is often the method of choice due to its speed and simplicity. schd-shimadzu.com

Mitigation of Matrix Effects in Various Biological Matrices (e.g., tissue homogenates, cellular lysates)

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS, particularly in complex matrices like tissue homogenates and cellular lysates. nih.gov

Strategies to mitigate matrix effects include:

Use of a Stable Isotope-Labeled Internal Standard: As discussed previously, this is the most effective way to compensate for matrix effects.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the majority of matrix components is crucial. This may involve adjusting the gradient profile or using a different column chemistry.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Advanced Sample Preparation: For particularly challenging matrices, more rigorous sample preparation techniques like SPE or LLE may be necessary to remove a greater proportion of interfering substances compared to protein precipitation.

Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, although this does not eliminate them.

When analyzing this compound in preclinical matrices such as tissue homogenates or cellular lysates, it is essential to validate the method for each specific matrix to ensure that matrix effects are adequately controlled and that the results are accurate and reliable. This involves assessing the matrix factor and ensuring that the precision and accuracy of the assay meet the required standards. nih.gov

Future Research Directions and Unanswered Questions Regarding N Desmethyl N Methoxy Regorafenib

Identification of Additional Biological Targets or Off-Targets with Independent Activity

Preclinical studies have shown that M-5 has a similar kinase inhibition profile to regorafenib (B1684635), with potent activity against key targets involved in angiogenesis and oncogenesis such as VEGFR, TIE-2, KIT, and BRAF. drugbank.comnih.govoncologynewscentral.com However, the assumption that its activity is identical to the parent compound may be an oversimplification.

Key unanswered questions include:

Screening for Unique Targets: A comprehensive, unbiased screening of M-5 against a full panel of human kinases is warranted. It is plausible that M-5 interacts with additional onco-kinases or, conversely, off-target kinases not affected by regorafenib. Such unique interactions could explain certain clinical responses or specific toxicities.

Impact of High Protein Binding: M-5 is very highly bound to plasma proteins (99.95%), even more so than regorafenib (99.5%) and M-2 (99.8%). drugbank.comtga.gov.aueuropa.eu Research is needed to understand how this extremely high binding affects the free fraction of the metabolite available to engage with targets in tumor tissue versus other organs, which could influence both efficacy and toxicity.

Investigating the Role of N-desmethyl-N-oxide-regorafenib (M-5) in Modulating Parent Drug Resistance Mechanisms

Acquired resistance to regorafenib is a significant clinical challenge, often involving the activation of bypass signaling pathways or the phenotypic transformation of cancer cells. The sustained exposure to M-5, with its long half-life, may play a unique role in this process that has not been investigated.

Future studies should address:

Activity in Resistant Models: Preclinical models of acquired regorafenib resistance should be tested for their sensitivity to M-5 alone. It is critical to determine if M-5 can overcome resistance mechanisms that have developed in response to the parent drug.

Influence on Resistance Development: Does the specific ratio of regorafenib to M-5 influence the rate or type of resistance that emerges? Long-term exposure studies are needed to see if different metabolic profiles (i.e., high M-5 converters vs. low M-5 converters) lead to different resistance pathways.

Interaction with Efflux Pumps: M-5 is known to be a weak substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). europa.eueuropa.euoncologynewscentral.com Further investigation is needed to determine if upregulation of these transporters during treatment significantly alters the intracellular concentration and efficacy of M-5, potentially contributing to a resistance phenotype.

Potential for N-desmethyl-N-oxide-regorafenib (M-5) as a Pharmacodynamic Biomarker or Modulator in Preclinical Studies

The search for reliable biomarkers to predict which patients will benefit from regorafenib is ongoing. d-nb.info Given that M-5 is a major active component of the treatment, its concentration could serve as a valuable pharmacodynamic (PD) biomarker.

Key research opportunities include:

Investigating the Metabolite/Parent Drug Ratio: The ratio of M-5 to regorafenib may be a more informative biomarker than the absolute concentration of either compound alone. This ratio could reflect the activity of metabolizing enzymes like CYP3A4 and may better predict the net biological effect of the treatment.

Use in Preclinical Models: In xenograft and other preclinical models, systematically evaluating the exposure levels of both regorafenib and M-5 in plasma and tumor tissue will be crucial to link specific concentrations of the metabolite to anti-tumor activity and downstream target modulation.

Application of In Silico Modeling, Artificial Intelligence, and Machine Learning in Predicting Metabolite Activity and Fate

Modern computational techniques offer a powerful means to accelerate research into the properties and behavior of M-5, helping to prioritize laboratory experiments.

Future applications in this area should include:

Predictive Pharmacokinetic Modeling: Population pharmacokinetic (PopPK) models can be refined to better simulate the formation and elimination of M-5. researchgate.net Machine learning algorithms could analyze existing clinical data to identify genetic (e.g., CYP3A4 polymorphisms) or clinical factors that predict a patient's metabolic ratio of M-5 to regorafenib, potentially allowing for personalized dosing strategies. frontiersin.org

In Silico Target and Off-Target Screening: Molecular docking and dynamics simulations can be used to model the interaction of M-5 with a vast library of protein kinases. researchgate.net This could rapidly identify potential novel targets or off-targets for subsequent in vitro validation, addressing the questions raised in section 7.2.

Toxicity Prediction: By training AI models on the known toxicities of a wide range of kinase inhibitors and their metabolites, it may be possible to predict a unique toxicity profile for M-5. nih.gov This could help explain adverse events seen in the clinic and guide monitoring strategies.

Q & A

Basic Research Questions

Q. How is N-desmethyl N-methoxy regorafenib (M5 metabolite) identified and quantified in pharmacokinetic studies?

  • Methodological Answer : this compound (M5) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in plasma samples. Population pharmacokinetic (PK) models, incorporating non-linear mixed-effects modeling, are employed to analyze pooled data from multiple studies. Blood samples are typically collected at timed intervals (e.g., pre-dose, 2–4 h, and 5–10 h post-administration) to capture metabolite kinetics. Steady-state concentrations of M5 are comparable to the parent drug, with a mean elimination half-life of 51 hours (range: 32–70 hours) .

Q. What metabolic pathways produce this compound?

  • Methodological Answer : M5 is formed via sequential hepatic metabolism of regorafenib by CYP3A4 (N-oxidation) and UDP-glucuronosyltransferase 1A9 (UGT1A9; N-demethylation). In vitro assays using human liver microsomes confirm the enzymatic roles. Metabolite activity is validated through kinase inhibition profiles, showing M5 retains pharmacological potency comparable to regorafenib in targeting oncogenic kinases (e.g., VEGFR, RET) .

Q. How do food intake and formulation affect the bioavailability of regorafenib and its metabolites?

  • Methodological Answer : A high-fat meal increases regorafenib’s AUC by 48% but reduces M2 and M5 metabolite exposure by 20% and 51%, respectively. Low-fat meals increase regorafenib, M2, and M5 AUCs by 36%, 40%, and 23%. Bioequivalence studies comparing oral tablets (e.g., Stivarga® vs. generic formulations) use crossover designs with PK parameters (Cmax, AUC0-144h) analyzed via ANOVA and sensitivity analyses to exclude outliers .

Advanced Research Questions

Q. How does the pharmacological activity of this compound compare to the parent drug in preclinical models?

  • Methodological Answer : In vitro kinase assays and xenograft models demonstrate that M5 inhibits VEGFR2, TIE2, and PDGFR-β at IC50 values similar to regorafenib (1.5–28 nM). Cellular phosphorylation assays (e.g., MAPK pathway inhibition) and reverse-phase protein arrays (RPPA) are used to compare target engagement. M5’s antiangiogenic effects are validated through endothelial cell proliferation assays and tumor vascular density measurements .

Q. What clinical evidence supports the contribution of M5 to regorafenib’s efficacy in metastatic colorectal cancer (mCRC)?

  • Methodological Answer : Subgroup analyses from the CORRECT trial (NCT01103323) showed regorafenib improved overall survival (OS) in mCRC patients (HR: 0.77; 95% CI: 0.65–0.91), with metabolite exposure correlating with survival. Pharmacodynamic modeling links steady-state M5 concentrations to disease control rates (DCR). Propensity score-adjusted studies (e.g., REGOTAS) compare metabolite-driven efficacy against alternative therapies like TAS-102 .

Q. How can researchers optimize PK/PD models to account for inter-individual variability in M5 exposure?

  • Methodological Answer : Population PK models integrate covariates such as CYP3A4 polymorphisms, hepatic function, and drug-drug interactions (e.g., CYP3A4 inducers). Bayesian forecasting adjusts dosing based on metabolite monitoring. Clinical trials (e.g., ReDOS study) use adaptive designs with dose escalation guided by M5 trough levels and toxicity thresholds .

Q. What experimental strategies mitigate M5-related toxicity while maintaining antitumor activity?

  • Methodological Answer : Phase II trials (e.g., ReDOS) employ lower starting doses (80 mg/day) with weekly escalation based on tolerability. Toxicity biomarkers (e.g., hand-foot syndrome severity) are monitored via CTCAE criteria. Metabolite PK data inform dose interruptions or reductions, balancing M5 exposure with AE management .

Q. How does M5 influence regorafenib’s synergy with immune checkpoint inhibitors in combination therapies?

  • Methodological Answer : Preclinical models (e.g., PDAC) show regorafenib-induced DNA damage (γH2AX foci) enhances PARP inhibitor efficacy. Clinical trials like REGINA (NCT04503694) combine regorafenib with nivolumab, using RECIST 1.1 criteria and immune-related response patterns to assess synergy. Flow cytometry quantifies T-cell infiltration in treated tumors .

Q. What biomarkers predict differential responses to M5 across tumor types (e.g., HCC vs. GIST)?

  • Methodological Answer : Tumor biopsies are analyzed for kinase expression profiles (e.g., KIT, VEGFR2) via immunohistochemistry. Circulating tumor DNA (ctDNA) detects mutations (e.g., BRAF V600E) affecting metabolite efficacy. The RESORCE trial (HCC) linked M5 exposure to AFP response kinetics, while GRID (GIST) correlated KIT exon 11 mutations with prolonged PFS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.